molecular formula C19H21N5O3S B12019885 N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 618426-94-1

N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12019885
CAS No.: 618426-94-1
M. Wt: 399.5 g/mol
InChI Key: PCWOBXYUKULCBR-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a dimethoxyphenyl group, a triazole ring, and a pyridine moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. One common approach is the reaction of 3,4-dimethoxyaniline with ethyl 2-bromoacetate to form an intermediate, which is then reacted with 4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its combination of a dimethoxyphenyl group, a triazole ring, and a pyridine moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

618426-94-1

Molecular Formula

C19H21N5O3S

Molecular Weight

399.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H21N5O3S/c1-4-24-18(13-7-9-20-10-8-13)22-23-19(24)28-12-17(25)21-14-5-6-15(26-2)16(11-14)27-3/h5-11H,4,12H2,1-3H3,(H,21,25)

InChI Key

PCWOBXYUKULCBR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)OC)OC)C3=CC=NC=C3

Origin of Product

United States

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